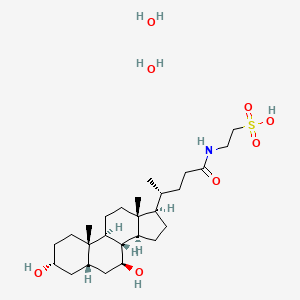

Tauroursodeoxycholate dihydrate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

IUPAC Name |

2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO6S.2H2O/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29;;/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);2*1H2/t16-,17+,18-,19-,20+,21+,22+,24+,25+,26-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNXLUNVCHFIPFY-GUBAPICVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H49NO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117609-50-4 | |

| Record name | Tauroursodeoxycholic acid dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117609504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAURURSODIOL DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7XRV7RZ1I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

TUDCA dihydrate's role in the unfolded protein response (UPR) signaling pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tauroursodeoxycholic acid (TUDCA) dihydrate, a hydrophilic bile acid, has emerged as a potent modulator of the Unfolded Protein Response (UPR), a critical signaling pathway activated by endoplasmic reticulum (ER) stress.[1][2] ER stress, characterized by the accumulation of misfolded or unfolded proteins in the ER lumen, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, metabolic diseases, and certain cancers.[3] TUDCA has demonstrated significant cytoprotective effects by alleviating ER stress and promoting cellular homeostasis.[4] This technical guide provides an in-depth overview of TUDCA dihydrate's role in the UPR signaling pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

The Unfolded Protein Response (UPR) Signaling Pathway

The UPR is a highly conserved cellular stress response that aims to restore ER homeostasis. It is orchestrated by three main ER transmembrane sensors: inositol-requiring enzyme 1 (IRE1α), PKR-like ER kinase (PERK), and activating transcription factor 6 (ATF6).[3] Under basal conditions, these sensors are kept in an inactive state through their association with the ER chaperone protein, BiP (also known as GRP78).[3] Upon accumulation of unfolded proteins, BiP dissociates from these sensors, leading to their activation and the initiation of downstream signaling cascades.[3]

The three branches of the UPR have distinct but overlapping functions:

-

The PERK Pathway: Activated PERK phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), leading to a transient attenuation of global protein translation, thereby reducing the protein load on the ER.[3] However, this phosphorylation paradoxically promotes the translation of activating transcription factor 4 (ATF4), which upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis, primarily through the induction of C/EBP homologous protein (CHOP).[1][3]

-

The IRE1α Pathway: Upon activation, IRE1α oligomerizes and autophosphorylates, activating its endoribonuclease domain. This leads to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[3] The spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD), protein folding, and quality control.[3]

-

The ATF6 Pathway: When ER stress occurs, ATF6 translocates from the ER to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases.[3] The resulting cytosolic fragment of ATF6 (ATF6f) migrates to the nucleus and acts as a transcription factor to induce the expression of ER chaperones and other UPR target genes.[3]

TUDCA's Mechanism of Action in Modulating the UPR

TUDCA acts as a chemical chaperone, a small molecule that can stabilize protein conformation and facilitate proper folding.[5] Its primary role in the UPR is to alleviate ER stress, thereby reducing the activation of all three sensor pathways.[2][6] By mitigating the accumulation of unfolded proteins, TUDCA effectively dampens the pro-apoptotic signals that can arise from chronic or overwhelming ER stress.[1][2]

Quantitative Effects of TUDCA on UPR Markers

The following tables summarize the quantitative effects of TUDCA on key UPR markers from various in vitro and in vivo studies. These studies often utilize ER stress inducers, such as tunicamycin (an inhibitor of N-linked glycosylation) or thapsigargin (a SERCA pump inhibitor), to activate the UPR.

Table 1: Effect of TUDCA on PERK Pathway Markers

| Cell/Animal Model | ER Stress Inducer | TUDCA Concentration/Dose | Effect on p-PERK | Effect on p-eIF2α | Effect on ATF4 | Effect on CHOP | Reference |

| HepG2 Cells | Tunicamycin (12 µM) | 2 mM | Mild activation alone; Mitigated tunicamycin-induced activation | Mild activation alone; Mitigated tunicamycin-induced activation | Mild activation alone; Mitigated tunicamycin-induced activation | No induction alone; Mitigated tunicamycin-induced expression | [1] |

| Dorsal Root Ganglion Neurons | Tunicamycin (0.75 µg/ml) | 250 µM | Reversed tunicamycin-induced increase | Reversed tunicamycin-induced increase | Not Assessed | Reversed tunicamycin-induced increase | [2] |

| Rat Pancreatic Acini | CCK-8 (100 pM) | Not specified | Reduced CCK-8-induced phosphorylation | Not Assessed | Not Assessed | Not Assessed | [4] |

| Adrenocortical Carcinoma SW-13 Cells | Endogenous | 400 µM | Decreased expression | Not Assessed | Not Assessed | Decreased expression | [6] |

| DEN-induced Mouse Model of HCC | Diethylnitrosamine (DEN) | 0.2% or 0.4% in diet | Not Assessed | Reduced DEN-induced phosphorylation | Not Assessed | Reduced DEN-induced expression | [7] |

Table 2: Effect of TUDCA on IRE1α and ATF6 Pathway Markers

| Cell/Animal Model | ER Stress Inducer | TUDCA Concentration/Dose | Effect on IRE1α | Effect on XBP1s | Effect on ATF6 | Reference |

| Dorsal Root Ganglion Neurons | Tunicamycin (0.75 µg/ml) | 250 µM | Reversed tunicamycin-induced increase | Not Assessed | Reversed tunicamycin-induced increase | [2] |

| Bovine Fibroblasts | Serum Starvation | 100 µM | Significantly reduced expression | Not Assessed | Not Assessed | [8] |

| Porcine SCNT Embryos | Micromanipulation | 100 µM | Significantly decreased expression | Significantly decreased splicing | Not Assessed | [9] |

Table 3: Effect of TUDCA on General ER Stress and Apoptosis Markers

| Cell/Animal Model | ER Stress Inducer | TUDCA Concentration/Dose | Effect on GRP78/BiP | Effect on Cleaved Caspase-12 | Effect on Cleaved Caspase-3 | Reference |

| Huh7 Cells | Thapsigargin | Not specified | Reduced induction | Reduced activation | Inhibited activation | [10] |

| Endotoxin-Induced Uveitis (Rat Model) | Lipopolysaccharide (LPS) | Not specified | Reduced expression | Reduced expression | Reduced expression | [11] |

| DEN-induced Mouse Model of HCC | Diethylnitrosamine (DEN) | 0.2% or 0.4% in diet | Reduced expression | Reduced processing | Reduced activity | [7] |

| Adrenocortical Carcinoma SW-13 Cells | Endogenous | 400 µM | Decreased expression | Not Assessed | Not Assessed | [6] |

Experimental Protocols

Western Blot Analysis of UPR Markers

This protocol outlines the general steps for assessing the protein levels of key UPR markers such as GRP78, CHOP, p-PERK, p-eIF2α, IRE1α, and ATF6 via Western blotting.

1. Cell Culture and Treatment:

-

Plate cells (e.g., HepG2, SH-SY5Y) at an appropriate density in culture dishes.

-

Allow cells to adhere and grow to 70-80% confluency.

-

Pre-treat cells with the desired concentration of TUDCA dihydrate for a specified time (e.g., 2-24 hours).

-

Induce ER stress by adding an agent like tunicamycin (e.g., 1-5 µg/mL) or thapsigargin (e.g., 1-2 µM) for a specific duration (e.g., 6-24 hours). Include appropriate control groups (vehicle control, TUDCA alone, stress inducer alone).

2. Protein Extraction:

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

3. Protein Quantification:

-

Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).

4. SDS-PAGE and Protein Transfer:

-

Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the UPR marker of interest (e.g., anti-p-PERK, anti-CHOP) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as described above.

6. Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).

In Vitro Protein Aggregation Assay

This protocol describes a method to assess the ability of TUDCA to prevent stress-induced protein aggregation in vitro.

1. Reagents and Preparation:

-

Bovine Serum Albumin (BSA) solution (e.g., 0.2% w/v in PBS, pH 7.4).

-

TUDCA dihydrate solution at various concentrations.

-

Stress-inducing agent (e.g., dithiothreitol - DTT).

2. Aggregation Induction and Measurement:

-

In a clear-bottom 96-well plate or cuvettes, mix the BSA solution with different concentrations of TUDCA or a vehicle control.

-

Induce protein aggregation by applying a stressor, such as heating the samples at a specific temperature (e.g., 65-75°C) for a defined period, or by adding a chemical denaturant like DTT.

-

Measure the turbidity of the samples at a specific wavelength (e.g., 340-492 nm) using a spectrophotometer or plate reader at regular intervals. An increase in absorbance indicates protein aggregation.

3. Data Analysis:

-

Plot the absorbance values against time or concentration of TUDCA.

-

Compare the aggregation profiles of samples with and without TUDCA to determine its inhibitory effect.

Visualizing the Pathways

The Unfolded Protein Response (UPR) Signaling Pathway

Caption: The Unfolded Protein Response (UPR) signaling pathway.

TUDCA's Modulatory Role in the UPR

Caption: TUDCA's mechanism in alleviating ER stress and promoting cell survival.

Experimental Workflow for TUDCA's Effect on UPR

Caption: Experimental workflow to assess TUDCA's impact on the UPR.

Conclusion

TUDCA dihydrate stands out as a significant modulator of the unfolded protein response. By acting as a chemical chaperone, it effectively reduces the burden of misfolded proteins in the endoplasmic reticulum, thereby mitigating the activation of the PERK, IRE1α, and ATF6 signaling pathways. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals. The ability of TUDCA to shift the UPR from a pro-apoptotic to a pro-survival response underscores its therapeutic potential for a wide range of diseases characterized by ER stress. Further research into the precise molecular interactions of TUDCA and its long-term efficacy in clinical settings is warranted.

References

- 1. Chemical chaperone, TUDCA unlike PBA, mitigates protein aggregation efficiently and resists ER and non-ER stress induced HepG2 cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TUDCA protects against tunicamycin-induced apoptosis of dorsal root ganglion neurons by suppressing activation of ER stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular and Cellular Effects of Chemical Chaperone—TUDCA on ER-Stressed NHAC-kn Human Articular Chondrocytes Cultured in Normoxic and Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Tauroursodeoxycholic acid mediates endoplasmic reticulum stress and autophagy in adrenocortical carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

- 8. Tauroursodeoxycholic acid (TUDCA) alleviates endoplasmic reticulum stress of nuclear donor cells under serum starvation | PLOS One [journals.plos.org]

- 9. Effects of Endoplasmic Reticulum Stress Inhibitor Treatment during the Micromanipulation of Somatic Cell Nuclear Transfer in Porcine Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of tauroursodeoxycholic acid on endoplasmic reticulum stress-induced caspase-12 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tauroursodeoxycholic Acid Mitigates Inflammation, ER Stress, and Apoptosis in Experimental Endotoxin-Induced Uveitis: In Vivo and In Vitro Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

Tauroursodeoxycholic Acid Dihydrate: A Technical Guide to its Attenuation of Mitochondrial-Mediated Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tauroursodeoxycholic acid (TUDCA) is a hydrophilic bile acid that has demonstrated significant cytoprotective properties, particularly in the context of apoptosis, or programmed cell death. Its efficacy in mitigating cell death, especially in neurodegenerative diseases and other conditions associated with cellular stress, has made it a subject of intense research. This technical guide provides an in-depth exploration of the mechanisms by which TUDCA dihydrate impacts mitochondrial-mediated apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.

Core Mechanism of Action: Inhibition of the Mitochondrial Apoptotic Pathway

Mitochondrial-mediated apoptosis, also known as the intrinsic pathway, is a critical process in cellular homeostasis and disease. The integrity of the mitochondrial outer membrane is paramount in this pathway. Pro-apoptotic proteins, such as Bax, translocate from the cytosol to the mitochondria, leading to the formation of pores, the release of cytochrome c, and the subsequent activation of caspases, the executioners of apoptosis. TUDCA intervenes at several key junctures in this cascade.

TUDCA has been shown to be a potent inhibitor of the translocation of the pro-apoptotic protein Bax to the mitochondria.[1][2] By preventing Bax from associating with the mitochondrial membrane, TUDCA effectively blocks a critical initiating step of the intrinsic apoptotic pathway.[1] This inhibition of Bax translocation preserves mitochondrial membrane integrity and prevents the downstream release of apoptogenic factors.[3]

Furthermore, TUDCA directly impacts the mitochondrial membrane itself, preventing its perturbation and the subsequent release of cytochrome c into the cytosol.[1] The release of cytochrome c is a pivotal event, as it binds to Apaf-1 to form the apoptosome, which in turn activates caspase-9 and initiates the caspase cascade. By stabilizing the mitochondrial membrane, TUDCA curtails this crucial step.

The activation of caspases, particularly the initiator caspase-9 and the executioner caspase-3, is a hallmark of apoptosis. TUDCA has been demonstrated to significantly inhibit the activity of these caspases.[4][5] This inhibition is a direct consequence of preventing cytochrome c release and also through other potential mechanisms that modulate caspase activation.

Beyond these primary mechanisms, TUDCA also exerts its anti-apoptotic effects by reducing the levels of reactive oxygen species (ROS), which can act as triggers for mitochondrial damage and apoptosis.[6][7][8][9][10] It also modulates the expression and activity of Bcl-2 family proteins, shifting the balance towards pro-survival signals.[6][11]

Quantitative Data Summary

The following tables summarize the quantitative effects of TUDCA on various markers of mitochondrial-mediated apoptosis, as reported in the scientific literature.

| Parameter | Cell/Tissue Type | Treatment/Inducer | TUDCA Concentration | Observed Effect | Reference |

| Apoptosis | Primary cortical neurons | Fibrillar Aβ 1-42 | 100 µM | Significant inhibition of apoptosis | [4] |

| Dorsal root ganglion neurons | Tunicamycin | Not specified | Alleviation of apoptosis | [11] | |

| Rat model of hemorrhagic stroke | Collagenase injection | 100 mg/kg | ~50% decrease in apoptosis | [5] | |

| Caspase-3 Activity | Primary cortical neurons | Fibrillar Aβ 1-42 | 100 µM | Significant inhibition of DEVD-specific caspase activity | [4] |

| Rat model of hemorrhagic stroke | Collagenase injection | 100 mg/kg | ~50% inhibition of caspase activity | [5] | |

| ARPE-19 cells | H2O2 | Not specified | Decrease in caspase 3/7 activity | [12] | |

| Bax Translocation | Rat liver | Ischemia-reperfusion | 50 mg/kg | Inhibition of Bax translocation from cytosol to mitochondria | [2] |

| Cytochrome c Release | Isolated mitochondria | Recombinant Bax protein | Not specified | Prevention of cytochrome c release | [1] |

| Neural stem cells | Differentiation induction | Not specified | Marked reduction of cytochrome c release | [13] | |

| Reactive Oxygen Species (ROS) | Mesenchymal stem cells | P-cresol | 100 µM | Reduction in ROS generation | [6] |

| Neonatal rat cardiomyocytes | H2O2 | Not specified | Decrease in ROS levels | [8] | |

| Aged porcine oocytes | Aging | Not specified | Lower ROS levels | [9] | |

| Bcl-2 Family Protein Levels | Dorsal root ganglion neurons | Tunicamycin | Not specified | Reversal of decreased Bcl-2 expression and suppression of increased Bax expression | [11] |

| Mesenchymal stem cells | P-cresol | Not specified | Increase in Bcl-2 expression and decrease in Bax expression | [6] |

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and procedures discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: TUDCA's multi-target inhibition of the mitochondrial apoptosis pathway.

Caption: Workflow for quantifying Bax and Bcl-2 protein levels via Western Blot.

Caption: Workflow for assessing mitochondrial membrane potential using the JC-1 assay.

Detailed Experimental Protocols

Western Blot for Bax and Bcl-2 Protein Levels

Objective: To quantify the relative protein levels of pro-apoptotic Bax and anti-apoptotic Bcl-2 in cells or tissues following treatment with TUDCA.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween-20)

-

Primary antibodies: anti-Bax, anti-Bcl-2, anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

-

Imaging system

Procedure:

-

Cell/Tissue Lysis: Harvest cells or tissues and lyse them in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1-2 hours at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Washing: Repeat the washing step as in step 7.

-

Detection: Add the chemiluminescence substrate to the membrane and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the Bax and Bcl-2 band intensities to the loading control and calculate the Bax/Bcl-2 ratio.

JC-1 Assay for Mitochondrial Membrane Potential

Objective: To assess changes in mitochondrial membrane potential (ΔΨm) as an indicator of mitochondrial health and apoptosis, following TUDCA treatment.

Materials:

-

JC-1 dye

-

Cell culture medium

-

Assay buffer (e.g., PBS)

-

Positive control (e.g., CCCP or FCCP)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with TUDCA and/or an apoptosis-inducing agent. Include untreated and positive control (e.g., 5-50 µM CCCP for 15-30 minutes) groups.

-

JC-1 Staining: Prepare a JC-1 staining solution (e.g., 1-10 µM in cell culture medium). Replace the culture medium with the JC-1 staining solution and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

-

Washing: Gently wash the cells twice with pre-warmed assay buffer.

-

Data Acquisition (Flow Cytometry): Resuspend the cells in assay buffer and analyze immediately on a flow cytometer. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates, detected in the FL2 channel), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers, detected in the FL1 channel).

-

Data Acquisition (Fluorescence Microscopy): Observe the cells under a fluorescence microscope using appropriate filters for red and green fluorescence.

-

Analysis: For flow cytometry data, quantify the percentage of cells in the red and green fluorescent populations. For microscopy, calculate the ratio of red to green fluorescence intensity. A decrease in the red/green ratio indicates mitochondrial depolarization.[14][15][16][17][18]

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay for Apoptosis Detection

Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis, in cells treated with TUDCA.

Materials:

-

TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

DNase I (for positive control)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Sample Preparation: Grow cells on coverslips or in culture plates. After treatment, fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature. For tissue sections, deparaffinize and rehydrate.

-

Permeabilization: Permeabilize the cells with the permeabilization solution for 2-5 minutes on ice.

-

Positive Control: Treat a separate sample with DNase I to induce DNA breaks, which will serve as a positive control.

-

TUNEL Reaction: Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions. Incubate the samples with the reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.

-

Washing: Wash the samples with PBS.

-

Detection: Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Analysis: Visualize the samples under a fluorescence microscope. TUNEL-positive cells (apoptotic) will exhibit bright green or red fluorescence (depending on the label used) in the nucleus, while non-apoptotic cells will only show the nuclear counterstain. The percentage of apoptotic cells can be quantified.[19][20][21][22]

Cell Viability Assay (MTT/XTT)

Objective: To assess the overall viability and metabolic activity of cells in response to TUDCA treatment.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or SDS-HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

-

Treatment: Treat the cells with various concentrations of TUDCA and/or an apoptosis-inducing agent. Include appropriate controls.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT/XTT Addition: Add the MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Solubilization (for MTT): If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control.[23][24][25][26][27][28]

Conclusion

Tauroursodeoxycholic acid dihydrate emerges as a potent and multifaceted inhibitor of mitochondrial-mediated apoptosis. Its ability to act on multiple key regulatory points within the intrinsic apoptotic pathway—from preventing Bax translocation and stabilizing the mitochondrial membrane to inhibiting caspase activation—underscores its therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the cytoprotective effects of TUDCA. The continued exploration of its mechanisms of action will undoubtedly pave the way for novel therapeutic strategies for a range of diseases characterized by excessive apoptosis.

References

- 1. Tauroursodeoxycholic acid prevents Bax-induced membrane perturbation and cytochrome C release in isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bile salt tauroursodeoxycholic acid modulation of Bax translocation to mitochondria protects the liver from warm ischemia-reperfusion injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tauroursodeoxycholic acid reduces apoptosis and protects against neurological injury after acute hemorrhagic stroke in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tauroursodeoxycholic Acid Protects against the Effects of P-Cresol-Induced Reactive Oxygen Species via the Expression of Cellular Prion Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. examine.com [examine.com]

- 8. researchgate.net [researchgate.net]

- 9. Tauroursodeoxycholic Acid Enhances the Quality of Postovulatory Aged Oocytes by Alleviating Oxidative Stress, Apoptosis, and Endoplasmic Reticulum Stress in Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuroprotective Effect of Tauroursodeoxycholic Acid (TUDCA) on In Vitro and In Vivo Models of Retinal Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TUDCA protects against tunicamycin-induced apoptosis of dorsal root ganglion neurons by suppressing activation of ER stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Tauroursodeoxycholic acid increases neural stem cell pool and neuronal conversion by regulating mitochondria-cell cycle retrograde signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 101.200.202.226 [101.200.202.226]

- 15. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 17. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 18. resources.revvity.com [resources.revvity.com]

- 19. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]

- 20. info.gbiosciences.com [info.gbiosciences.com]

- 21. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 22. biotna.net [biotna.net]

- 23. broadpharm.com [broadpharm.com]

- 24. researchhub.com [researchhub.com]

- 25. texaschildrens.org [texaschildrens.org]

- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. protocols.io [protocols.io]

- 28. Tauroursodeoxycholic Acid Alleviates H2O2-Induced Oxidative Stress and Apoptosis via Suppressing Endoplasmic Reticulum Stress in Neonatal Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

The foundational biochemistry of TUDCA dihydrate in bile acid metabolism

An In-depth Technical Guide to the Foundational Biochemistry of Tauroursodeoxycholic Acid (TUDCA) Dihydrate in Bile Acid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tauroursodeoxycholic acid (TUDCA) is a hydrophilic, taurine-conjugated secondary bile acid with a significant and multifaceted role in cellular homeostasis, extending beyond its classical functions in digestion.[1][2][3] As the taurine conjugate of ursodeoxycholic acid (UDCA), TUDCA exhibits potent cytoprotective properties, primarily attributed to its capacity as a chemical chaperone to alleviate endoplasmic reticulum (ER) stress and modulate the unfolded protein response (UPR).[1][4][5] Its mechanisms of action are pleiotropic, involving the modulation of key signaling pathways integral to bile acid metabolism, inflammation, and apoptosis, including the farnesoid X receptor (FXR) and G protein-coupled bile acid receptor 1 (GPBAR1/TGR5) pathways.[6][7][8][9] This technical guide delineates the core biochemistry of TUDCA, detailing its synthesis, enterohepatic circulation, and the molecular mechanisms that underpin its therapeutic potential in hepatobiliary and metabolic disorders.

TUDCA Synthesis and Enterohepatic Circulation

TUDCA is not a primary product of human hepatic cholesterol metabolism but is instead formed through a multi-step process involving both host and gut microbiota metabolism.[1][10]

1.1. Biosynthesis

The synthesis of TUDCA begins with primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), which are synthesized from cholesterol in the liver.[1][11] These primary bile acids are conjugated with either glycine or taurine and secreted into the bile.[1] Upon reaching the intestine, gut bacteria deconjugate and dehydroxylate these primary bile acids. Specifically, CDCA is converted by microbial enzymes into its 7β-epimer, ursodeoxycholic acid (UDCA).[10] This newly formed UDCA is then reabsorbed from the intestine and returns to the liver via the portal circulation.[1][10] In the liver, UDCA is conjugated with the amino acid taurine to form TUDCA.[1][10][12] While humans naturally produce trace amounts of TUDCA, it is found in high concentrations in the bile of bears.[3][12]

1.2. Enterohepatic Circulation

Like other bile acids, TUDCA undergoes enterohepatic circulation, a highly efficient recycling process between the liver and the intestine.[2] After being synthesized in the liver, TUDCA is secreted into the bile and stored in the gallbladder. Following meal ingestion, it is released into the duodenum to aid in lipid digestion and absorption. As it travels down the intestinal tract, a significant portion of TUDCA is reabsorbed, primarily in the terminal ileum, and transported back to the liver through the portal vein.[2] During this circulation, TUDCA can be deconjugated by gut bacteria back to UDCA, which can then be re-conjugated in the liver.[13] This recycling allows the body to maintain a stable pool of bile acids for digestive and signaling functions.

Core Molecular Mechanisms of Action

TUDCA's therapeutic effects stem from its ability to intervene in several critical cellular signaling pathways.

2.1. Alleviation of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

A primary mechanism of TUDCA's cytoprotective action is its role as a chemical chaperone that mitigates ER stress.[1] ER stress occurs when unfolded or misfolded proteins accumulate in the ER lumen, triggering the UPR, a complex signaling network aimed at restoring homeostasis.[4][5]

The UPR is mediated by three main ER transmembrane sensors: IRE1 (inositol-requiring enzyme 1), PERK (PKR-like endoplasmic reticulum kinase), and ATF6 (activating transcription factor 6).[4] In unstressed cells, these sensors are kept inactive by binding to the chaperone BiP (Binding immunoglobulin Protein), also known as GRP78.[4] Upon ER stress, BiP dissociates from these sensors to assist in protein folding, leading to their activation.[4]

TUDCA has been shown to stabilize protein conformation, thereby improving the ER's folding capacity and reducing the load of unfolded proteins.[5] This action prevents the sustained activation of the UPR, which, if prolonged, can lead to apoptosis through pathways involving the transcription factor CHOP (C/EBP homologous protein).[4][6] By reducing ER stress, TUDCA treatment can decrease the expression of UPR and pro-apoptotic markers like CHOP and caspases.[4][14]

2.2. Modulation of Farnesoid X Receptor (FXR) Signaling

FXR is a nuclear receptor that functions as a primary sensor for bile acids, playing a central role in regulating their synthesis, transport, and overall homeostasis.[15][16] The interaction of TUDCA with FXR is complex, with some studies suggesting it acts as an antagonist, while others indicate potential agonistic activity under certain conditions.[6][15][17]

-

FXR Antagonism: Several studies suggest that UDCA and its taurine conjugate, TUDCA, can act as FXR antagonists.[15][16][17] By inhibiting or reducing FXR activation in the intestine, TUDCA can suppress the downstream signaling cascade that normally inhibits bile acid synthesis. This leads to a decrease in the production of fibroblast growth factor 19 (FGF19) in the intestine.[16][18] Reduced FGF19 signaling to the liver relieves the repression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway, thereby increasing the conversion of cholesterol to bile acids.[16][18]

-

FXR Agonism: Conversely, other research indicates that TUDCA can activate FXR signaling.[6][8] This activation would lead to the induction of FXR target genes, such as the Bile Salt Export Pump (BSEP), which facilitates the transport of bile acids out of hepatocytes, and the Multidrug Resistance-associated Protein 2 (MRP2), another key canalicular transporter.[6] This action enhances bile flow and reduces intracellular bile acid accumulation, which is protective in cholestatic conditions.[1][6]

This dual activity may be context-dependent, varying with the specific cellular environment and disease state.

2.3. GPBAR1/TGR5 Receptor Agonism

TUDCA is a known agonist for GPBAR1 (also known as TGR5), a G protein-coupled receptor expressed on the cell surface of various cell types, including microglia and cholangiocytes.[1][7][9] TGR5 activation by bile acids does not trigger the same feedback loops as FXR, instead initiating distinct signaling cascades.

Binding of TUDCA to TGR5 leads to the activation of adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP).[7][9] Elevated cAMP, in turn, activates Protein Kinase A (PKA).[7][9][19] This TGR5-cAMP-PKA pathway has significant anti-inflammatory effects, particularly in immune cells like microglia.[7][9] It can also stimulate the insertion of key transporters, such as MRP2, into the canalicular membrane of hepatocytes, contributing to its choleretic (bile flow-promoting) effects.[1][19] This action is often cooperative with PKCα-dependent mechanisms.[19][20]

References

- 1. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bodybio.com [bodybio.com]

- 3. leviathan-nutrition.com [leviathan-nutrition.com]

- 4. Modulation of the Unfolded Protein Response by Tauroursodeoxycholic Acid Counteracts Apoptotic Cell Death and Fibrosis in a Mouse Model for Secondary Biliary Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TUDCA modulates drug bioavailability to regulate resistance to acute ER stress in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. TUDCA: An Agonist of the Bile Acid Receptor GPBAR1/TGR5 With Anti-Inflammatory Effects in Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. TUDCA Ameliorates Liver Injury Via Activation of SIRT1-FXR Signaling in a Rat Hemorrhagic Shock Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Tauroursodeoxycholic acid (TUDCA) improves intestinal barrier function associated with TGR5-MLCK pathway and the alteration of serum metabolites and gut bacteria in weaned piglets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Ursodoxicoltaurine - Wikipedia [en.wikipedia.org]

- 13. Metabolism of orally administered tauroursodeoxycholic acid in patients with primary biliary cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tauroursodeoxycholic acid reduces endoplasmic reticulum stress, acinar cell damage, and systemic inflammation in acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Inhibition of farnesoid X receptor signaling shows beneficial effects in human obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Tauroursodeoxycholic acid exerts anticholestatic effects by a cooperative cPKCα-/PKA-dependent mechanism in rat liver | Gut [gut.bmj.com]

- 20. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

An In-depth Technical Guide to the Chemical Properties and Stability of Tauroursodeoxycholic Acid Dihydrate in Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tauroursodeoxycholic acid (TUDCA), a hydrophilic bile acid, has garnered significant attention for its therapeutic potential in a range of diseases, primarily attributed to its cytoprotective and anti-apoptotic effects. This technical guide provides a comprehensive overview of the chemical properties and stability of Tauroursodeoxycholic acid dihydrate (TUDCA dihydrate) in solution. Key aspects including solubility, degradation pathways under various stress conditions, and analytical methodologies for stability assessment are discussed. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and formulation of TUDCA-based therapeutics.

Chemical Properties of Tauroursodeoxycholic Acid Dihydrate

Tauroursodeoxycholic acid is a taurine conjugate of ursodeoxycholic acid (UDCA).[1] The dihydrate form indicates the presence of two water molecules within the crystal structure.

| Property | Value | Reference |

| Chemical Name | 2-[[(3α,5β,7β)-3,7-dihydroxy-24-oxocholan-24-yl]amino]-ethanesulfonic acid dihydrate | |

| Synonyms | TUDCA dihydrate, Taurolite dihydrate | [2] |

| Molecular Formula | C₂₆H₄₅NO₆S·2H₂O | [2] |

| Molecular Weight | 535.73 g/mol | [2] |

| Appearance | White to off-white powder | [2] |

| Purity | ≥98% (HPLC) | [2] |

Solubility Profile

The solubility of TUDCA dihydrate is a critical parameter for its formulation and delivery. It is generally considered a water-soluble bile acid.[2]

| Solvent | Solubility | Reference |

| Water | 12.5 mg/mL (25.02 mM) | [2] |

| DMSO | 83.33 mg/mL (155.54 mM) | [2] |

| Ethanol | Soluble | |

| Methanol | Soluble |

Stability in Solution

The stability of TUDCA dihydrate in solution is influenced by several factors, including pH, temperature, and light exposure. Understanding its degradation profile is essential for ensuring the quality, efficacy, and safety of pharmaceutical formulations.

pH-Dependent Stability

TUDCA is known to be relatively stable in solution. However, like other amide-containing compounds, it can be susceptible to hydrolysis under strongly acidic or alkaline conditions. The primary degradation pathway is the hydrolysis of the amide bond linking taurine to the ursodeoxycholic acid backbone, yielding UDCA and taurine.

Table 3.1: Representative pH-Dependent Stability of TUDCA Dihydrate in Aqueous Solution

| pH | Condition | Degradation Rate | Major Degradation Product |

| Acidic (e.g., pH 1-3) | Elevated Temperature | Moderate | Ursodeoxycholic acid (UDCA), Taurine |

| Neutral (e.g., pH 6-8) | Ambient Temperature | Low | - |

| Alkaline (e.g., pH 9-12) | Elevated Temperature | Moderate to High | Ursodeoxycholic acid (UDCA), Taurine |

Note: Specific quantitative data for TUDCA dihydrate is limited. This table represents a likely degradation profile based on the chemical structure and behavior of similar compounds.

Thermal Stability

Elevated temperatures can accelerate the degradation of TUDCA dihydrate in solution. The degradation kinetics are expected to follow pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of TUDCA.

Table 3.2: Representative Thermal Stability of TUDCA Dihydrate in Neutral Aqueous Solution

| Temperature | Degradation Rate Constant (k) | Half-life (t₁/₂) |

| 4°C | Very Low | Very Long |

| 25°C (Room Temperature) | Low | Long |

| 40°C (Accelerated) | Moderate | Shorter |

| 60°C (Stressed) | High | Short |

Note: This table provides a qualitative representation. Actual degradation rates would need to be determined experimentally.

Photostability

Table 3.3: Representative Photostability of TUDCA Dihydrate in Solution

| Light Source | Condition | Degradation | Potential Degradation Products |

| UV Light (e.g., 254 nm) | Aqueous Solution | Possible | Oxidative and/or rearranged products |

| Visible Light | Aqueous Solution | Low to Negligible | - |

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial to accurately quantify the decrease in the active pharmaceutical ingredient (API) and the formation of degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation pathways and to develop and validate a stability-indicating analytical method.

Experimental Workflow for Forced Degradation Studies

Methodology for a Stability-Indicating HPLC Assay:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a suitable wavelength (e.g., ~210 nm) or Mass Spectrometry (MS) for higher specificity and identification of degradation products.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Temperature: Ambient or controlled (e.g., 25-30°C).

Signaling Pathways of TUDCA

TUDCA exerts its therapeutic effects by modulating several key signaling pathways involved in cell survival, inflammation, and stress responses.

Inhibition of Endoplasmic Reticulum (ER) Stress

A primary mechanism of TUDCA's action is the alleviation of ER stress. ER stress leads to the unfolded protein response (UPR), which, if prolonged, can trigger apoptosis.

References

TUDCA Dihydrate as a Chemical Chaperone in Protein Folding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein misfolding and aggregation are central to the pathology of a growing number of human diseases, including neurodegenerative disorders and metabolic conditions. The accumulation of improperly folded proteins triggers cellular stress responses, most notably the Unfolded Protein Response (UPR), which, when prolonged, can lead to apoptosis. Chemical chaperones, small molecules that can stabilize protein conformation and alleviate cellular stress, represent a promising therapeutic strategy. Tauroursodeoxycholic acid (TUDCA), a hydrophilic bile acid, has emerged as a chemical chaperone with potent cytoprotective effects. This technical guide provides an in-depth overview of the role of TUDCA dihydrate in protein folding, focusing on its mechanisms of action in mitigating protein aggregation, modulating the Unfolded Protein Response (UPR), and inhibiting apoptosis. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in the field.

Introduction: The Challenge of Protein Misfolding

The cellular machinery responsible for protein synthesis and folding is a tightly regulated process. However, various genetic and environmental factors can disrupt this process, leading to the accumulation of misfolded proteins. These aberrant proteins can form toxic aggregates, leading to cellular dysfunction and the pathology of numerous diseases.[1] To combat this, cells have evolved sophisticated quality control systems, including the Unfolded Protein Response (UPR). The UPR is a signaling network that aims to restore proteostasis by reducing the load of unfolded proteins in the endoplasmic reticulum (ER). However, chronic ER stress can overwhelm the UPR, tipping the balance towards apoptosis.[2]

Tauroursodeoxycholic acid (TUDCA) is a naturally occurring bile acid that has demonstrated significant promise as a chemical chaperone.[3] It has been shown to alleviate ER stress, inhibit apoptosis, and reduce the aggregation of misfolded proteins in various disease models.[4][5] This guide delves into the molecular mechanisms of TUDCA and provides practical information for its investigation as a potential therapeutic agent.

Mechanism of Action: How TUDCA Functions as a Chemical Chaperone

The precise mechanism by which TUDCA exerts its chaperone activity is a subject of ongoing research. While some studies suggest it may not act as a classical chemical chaperone that directly binds and refolds a wide range of proteins, its ability to mitigate the consequences of protein misfolding is well-documented. The primary proposed mechanisms include:

-

Alleviation of Endoplasmic Reticulum (ER) Stress: TUDCA has been shown to reduce the activation of all three major branches of the UPR.[4][6][7]

-

Inhibition of Protein Aggregation: TUDCA can interfere with the aggregation kinetics of amyloidogenic proteins.

-

Anti-Apoptotic Effects: TUDCA modulates key apoptotic pathways, protecting cells from programmed cell death induced by ER stress.[5]

Modulation of the Unfolded Protein Response (UPR)

The UPR is initiated by three ER transmembrane sensors: PERK, IRE1α, and ATF6. Upon accumulation of unfolded proteins, these sensors are activated, triggering downstream signaling cascades to restore ER homeostasis. TUDCA has been shown to attenuate the activation of these pathways.

Quantitative Data on UPR Modulation by TUDCA:

| Target Protein | Cell/Animal Model | Stressor | TUDCA Concentration | Observed Effect | Reference |

| p-PERK | Dorsal Root Ganglion Neurons | Tunicamycin (1 µg/mL) | 250 µM | Significant decrease in phosphorylation compared to tunicamycin alone. | [6] |

| p-eIF2α | Dorsal Root Ganglion Neurons | Tunicamycin (1 µg/mL) | 250 µM | Significant decrease in phosphorylation compared to tunicamycin alone. | [6] |

| sXBP1 | Rat Pancreatic Acini | CCK-8 | Not specified | Reduced XBP1 splicing. | [8] |

| ATF6 | Adrenocortical Carcinoma Cells | - | 400 µM | Significantly reduced mRNA and protein expression. | [7] |

| CHOP | Adrenocortical Carcinoma Cells | - | 400 µM | Significantly reduced mRNA and protein expression. | [7] |

Inhibition of Protein Aggregation

TUDCA has been shown to inhibit the aggregation of various amyloidogenic proteins, a key pathological feature of many neurodegenerative diseases. This is often assessed using the Thioflavin T (ThT) fluorescence assay, which detects the formation of amyloid fibrils.

Quantitative Data on Protein Aggregation Inhibition by TUDCA:

| Protein | Assay | TUDCA Concentration | Observed Effect | Reference |

| Amyloid-β (1-42) | ThT Assay | 50 µM | ~60% inhibition of self-induced aggregation. | [9] |

| α-synuclein | ThT Assay | Not specified | Decreased lag phase and increased ThT fluorescence, suggesting accelerated fibril formation in some conditions. | [10] |

It is important to note that the effect of TUDCA on α-synuclein aggregation appears to be complex and may depend on the specific experimental conditions.[10]

Inhibition of Apoptosis

By alleviating ER stress and inhibiting protein aggregation, TUDCA effectively reduces the activation of apoptotic pathways. This is a crucial aspect of its cytoprotective function.

Quantitative Data on Apoptosis Inhibition by TUDCA:

| Cell Line | Stress Inducer | TUDCA Concentration | Assay | Observed Effect | Reference |

| Dorsal Root Ganglion Neurons | Tunicamycin (1 µg/mL) | 250 µM | TUNEL Assay | Significant reduction in the percentage of apoptotic cells. | [6] |

| Porcine SCNT Embryos | Micromanipulation | 100 µM | Gene Expression | Significantly lower mRNA levels of caspase-3 and Bax. | [11] |

| Mouse Embryonic Fibroblasts | Heat Stress (42°C) | Not specified | Cell Viability Assay | Significantly increased cell viability at 6 and 12 hours. | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of TUDCA as a chemical chaperone.

Preparation of TUDCA Dihydrate for In Vitro Studies

TUDCA dihydrate is a water-soluble bile acid.[13] For cell culture experiments, it is typically dissolved in sterile, cell culture-grade water or a buffer such as PBS to create a stock solution. The stock solution can then be further diluted in cell culture medium to the desired final concentration. It is recommended to prepare fresh stock solutions and filter-sterilize them before use.

Protein Aggregation Inhibition Assay (Thioflavin T Assay)

This assay is widely used to monitor the kinetics of amyloid fibril formation in the presence and absence of inhibitors like TUDCA.

Materials:

-

Purified amyloidogenic protein (e.g., amyloid-beta, alpha-synuclein)

-

Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

-

Assay buffer (e.g., PBS, pH 7.4)

-

TUDCA stock solution

-

96-well black, clear-bottom microplate

-

Plate reader with fluorescence capabilities (excitation ~440 nm, emission ~485 nm)

Procedure:

-

Prepare the reaction mixtures in the 96-well plate. For each condition, include the amyloidogenic protein at a final concentration known to aggregate, ThT at a final concentration of ~10-25 µM, and the desired concentration of TUDCA or vehicle control.

-

Seal the plate to prevent evaporation.

-

Incubate the plate at 37°C with intermittent shaking to promote aggregation.

-

Measure the ThT fluorescence at regular intervals over a period of hours to days, depending on the aggregation kinetics of the protein.

-

Plot the fluorescence intensity against time to generate aggregation curves. The effect of TUDCA can be quantified by comparing the lag time, maximum fluorescence intensity, and the slope of the elongation phase between treated and control samples.

Induction of ER Stress in Cell Culture

Tunicamycin is a commonly used agent to induce ER stress by inhibiting N-linked glycosylation.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

Tunicamycin stock solution (e.g., in DMSO)

-

TUDCA stock solution

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed the cells in appropriate culture vessels and allow them to adhere and reach a desired confluency (e.g., 70-80%).

-

Pre-treat the cells with the desired concentration of TUDCA or vehicle control for a specified period (e.g., 1-2 hours).

-

Add tunicamycin to the cell culture medium at a final concentration known to induce ER stress in the specific cell type (typically in the range of 1-10 µg/mL).

-

Incubate the cells for the desired duration of ER stress induction (e.g., 4-24 hours).

-

Harvest the cells for downstream analysis of UPR markers (e.g., Western blotting, RT-qPCR).

Western Blot Analysis of UPR Markers

This technique is used to quantify the levels of key UPR proteins and their phosphorylated (activated) forms.

Materials:

-

Cell lysates from ER-stressed and control cells

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against UPR markers (e.g., p-PERK, PERK, p-eIF2α, eIF2α, IRE1α, ATF6, CHOP, GRP78) and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control. The ratio of phosphorylated to total protein can be calculated to determine the extent of activation.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells treated with stress inducers and/or TUDCA

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI)

-

Annexin V binding buffer

-

Flow cytometer

Procedure:

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for approximately 15 minutes.

-

Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic and necrotic cells will be positive for both stains.

Experimental and Drug Screening Workflow

The following diagram illustrates a typical workflow for investigating the efficacy of a chemical chaperone like TUDCA.

Conclusion and Future Directions

TUDCA dihydrate stands out as a promising chemical chaperone with multifaceted protective effects against the cellular consequences of protein misfolding. Its ability to mitigate ER stress, inhibit protein aggregation, and prevent apoptosis makes it a compelling candidate for further investigation in a range of proteinopathies. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of TUDCA and other chemical chaperones.

Future research should focus on elucidating the precise molecular targets of TUDCA to better understand its mechanism of action. Further studies are also needed to optimize its delivery and efficacy in preclinical models of various diseases, with the ultimate goal of translating these findings into effective therapies for human protein folding disorders. The continued investigation into chemical chaperones like TUDCA holds the key to developing novel treatments for some of the most challenging diseases of our time.

References

- 1. Hsp70 - Wikipedia [en.wikipedia.org]

- 2. Endoplasmic reticulum stress and eIF2α phosphorylation: The Achilles heel of pancreatic β cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tauroursodeoxycholic acid reduces ER stress by regulating of Akt-dependent cellular prion protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TUDCA protects against tunicamycin-induced apoptosis of dorsal root ganglion neurons by suppressing activation of ER stress [pubmed.ncbi.nlm.nih.gov]

- 6. TUDCA protects against tunicamycin-induced apoptosis of dorsal root ganglion neurons by suppressing activation of ER stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tauroursodeoxycholic acid mediates endoplasmic reticulum stress and autophagy in adrenocortical carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Effects of Endoplasmic Reticulum Stress Inhibitor Treatment during the Micromanipulation of Somatic Cell Nuclear Transfer in Porcine Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Modulation of Protein Synthesis by eIF2α Phosphorylation Protects Cell from Heat Stress-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

The Modulatory Role of Tauroursodeoxycholic Acid (TUDCA) Dihydrate in Apoptosis Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoptosis, or programmed cell death, is a fundamental physiological process essential for tissue homeostasis. Dysregulation of apoptotic signaling pathways is a hallmark of numerous pathologies, including neurodegenerative diseases, liver disorders, and cancer. Tauroursodeoxycholic acid (TUDCA), a hydrophilic bile acid, has emerged as a potent modulator of apoptosis, exhibiting cytoprotective effects in a wide range of preclinical models. This technical guide provides an in-depth analysis of the molecular mechanisms by which TUDCA dihydrate modulates the intricate signaling networks governing apoptosis. We will delve into its impact on the intrinsic (mitochondrial), extrinsic (death receptor), and endoplasmic reticulum (ER) stress-mediated apoptotic pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

Tauroursodeoxycholic acid (TUDCA) is the taurine conjugate of ursodeoxycholic acid (UDCA), a naturally occurring bile acid.[1][2] For centuries, it has been utilized in traditional Chinese medicine and is now an FDA-approved treatment for certain cholestatic liver diseases.[2] Beyond its established clinical use, a growing body of evidence highlights TUDCA's potent anti-apoptotic properties.[1][2] Its ability to interfere with key apoptotic events positions it as a promising therapeutic candidate for a multitude of diseases characterized by excessive cell death.

This guide will explore the multifaceted role of TUDCA in regulating the primary signaling pathways of apoptosis.

Modulation of the Intrinsic (Mitochondrial) Apoptosis Pathway

The intrinsic pathway is a major route to apoptosis, triggered by various intracellular stresses and culminating in mitochondrial outer membrane permeabilization (MOMP). TUDCA exerts significant control over this pathway at multiple junctures.

A key action of TUDCA is the regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of MOMP.[3] This family includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[3][4] TUDCA has been shown to inhibit the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria, a critical step in the initiation of apoptosis.[5][6][7] By preventing Bax insertion into the mitochondrial membrane, TUDCA helps to maintain mitochondrial integrity.[5] Furthermore, TUDCA can modulate the expression of Bcl-2 family members, for instance by decreasing the Bax/Bcl-2 ratio, thereby shifting the balance towards cell survival.[8][9]

The inhibition of MOMP by TUDCA prevents the release of apoptogenic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol.[5][6][7] Cytosolic cytochrome c is a crucial event that leads to the formation of the apoptosome and the subsequent activation of initiator caspase-9 and effector caspases like caspase-3.[3] Consequently, TUDCA treatment leads to a significant reduction in the activation of these caspases.[1][5][10]

TUDCA also promotes cell survival by activating pro-survival signaling pathways, such as the Akt/protein kinase B (PKB) pathway.[5][10] Activation of Akt can lead to the phosphorylation and inactivation of the pro-apoptotic protein Bad, further contributing to the anti-apoptotic effects of TUDCA.[5][10]

References

- 1. researchgate.net [researchgate.net]

- 2. The Unexpected Uses of Urso- and Tauroursodeoxycholic Acid in the Treatment of Non-liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tauroursodeoxycholic acid reduces apoptosis and protects against neurological injury after acute hemorrhagic stroke in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bile acids: regulation of apoptosis by ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tauroursodeoxycholic acid partially prevents apoptosis induced by 3-nitropropionic acid: evidence for a mitochondrial pathway independent of the permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tauroursodeoxycholic Acid Alleviates H2O2-Induced Oxidative Stress and Apoptosis via Suppressing Endoplasmic Reticulum Stress in Neonatal Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Tauroursodeoxycholic acid reduces apoptosis and protects against neurological injury after acute hemorrhagic stroke in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Inflammatory Properties of Tauroursodeoxycholic Acid Dihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tauroursodeoxycholic acid (TUDCA), a hydrophilic bile acid, has emerged as a promising therapeutic agent with potent anti-inflammatory properties.[1][2][3] Extensive preclinical and emerging clinical evidence indicates that TUDCA exerts its effects through a multi-pronged mechanism, modulating key signaling pathways involved in the inflammatory cascade. This technical guide provides a comprehensive overview of the anti-inflammatory mechanisms of TUDCA, detailed experimental protocols for its investigation, and a summary of quantitative data from pivotal studies. The core of this document is to furnish researchers and drug development professionals with a detailed understanding of TUDCA's potential in treating inflammatory conditions.

Introduction

Chronic inflammation is a hallmark of numerous diseases, including neurodegenerative disorders, metabolic diseases, and inflammatory bowel disease.[4][5] The bile acid TUDCA has demonstrated significant cytoprotective and anti-inflammatory effects in a variety of in vitro and in vivo models.[1][6] Its ability to mitigate cellular stress, particularly endoplasmic reticulum (ER) stress, and to directly interfere with inflammatory signaling pathways, positions it as a molecule of high therapeutic interest.[1][7] This guide will delve into the core mechanisms of TUDCA's anti-inflammatory action, providing the necessary technical details for its further exploration and development.

Mechanisms of Anti-Inflammatory Action

TUDCA's anti-inflammatory effects are not mediated by a single pathway but rather through a network of interactions with key cellular components. The primary mechanisms identified to date include the inhibition of Nuclear Factor-kappa B (NF-κB), suppression of the NLRP3 inflammasome, activation of G-protein coupled bile acid receptor 1 (GPBAR1/TGR5), and modulation of the Transforming Growth Factor-β (TGF-β) signaling pathway.

Inhibition of NF-κB Signaling

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[8] TUDCA has been shown to be a potent inhibitor of NF-κB activation in various cell types, including glial cells and gastric epithelial cells.[4][9] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[9] By stabilizing IκBα, TUDCA effectively sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[9] This leads to a downstream reduction in the production of inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), TNF-α, IL-1β, and cyclooxygenase-2 (COX-2).[1]

Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by activating caspase-1 and processing the pro-inflammatory cytokines IL-1β and IL-18.[10] Dysregulation of the NLRP3 inflammasome is implicated in a range of inflammatory diseases. TUDCA has been demonstrated to suppress the activation of the NLRP3 inflammasome.[10][11][12] Studies in aged rats have shown that TUDCA administration leads to a decrease in the immunoreactivity for NLRP3 and its adaptor protein ASC, suggesting a direct inhibitory effect on the formation or activation of the inflammasome complex.[10][11] This leads to a reduction in caspase-1 activation and subsequent secretion of mature IL-1β and IL-18.[10]

Activation of GPBAR1/TGR5

GPBAR1 (also known as TGR5) is a G-protein coupled receptor that is activated by bile acids.[13] TUDCA acts as an agonist for GPBAR1, and this interaction has been shown to mediate some of its anti-inflammatory effects, particularly in microglial cells.[13][14] Activation of GPBAR1 by TUDCA leads to an increase in intracellular cyclic AMP (cAMP) levels.[13][14] This elevation in cAMP, in turn, activates Protein Kinase A (PKA), which promotes an anti-inflammatory phenotype in microglia by upregulating anti-inflammatory markers and downregulating pro-inflammatory ones.[13][14]

Modulation of TGF-β Signaling

The TGF-β pathway is a critical regulator of immune homeostasis and resolution of inflammation.[4][15] TUDCA has been shown to enhance the activation of the TGF-β pathway, contributing to its anti-inflammatory effects in the context of neuroinflammation.[4][15] In a mouse model of acute neuroinflammation, TUDCA treatment increased the expression of TGF-β3.[15] This augmented TGF-β signaling helps to resolve inflammation by deactivating glial cells and reducing the expression of inflammatory mediators.[4]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize quantitative data from key studies investigating the anti-inflammatory effects of TUDCA.

Table 1: In Vitro Studies on TUDCA's Anti-inflammatory Effects

| Cell Type | Inflammatory Stimulus | TUDCA Concentration | Measured Parameter | Result | Reference |

| RAW 264.7 Macrophages | LPS (1 µg/mL) | 500 µM | Nitric Oxide (NO) Production | Significant inhibition | [16] |

| BV2 Microglial Cells | LPS (1 µg/mL) | 500 µM | Nitric Oxide (NO) Production | Significant inhibition | [16] |

| Bone Marrow-Derived Macrophages | LPS (1 µg/mL) | 500 µM | Nitric Oxide (NO) Production | Significant inhibition | [16] |

| RAW 264.7 Macrophages | LPS (1 µg/mL) | 500 µM | TNF-α mRNA | Significant reduction | [17] |

| RAW 264.7 Macrophages | LPS (1 µg/mL) | 500 µM | IL-1β mRNA | Significant reduction | [17] |

| Primary Microglial Cells | LPS | Not specified | iNOS expression | Reduction | [18] |

| Primary Astrocytes | LPS + IFN-γ | Not specified | Nitrite production | Significant reduction | [18] |

Table 2: In Vivo Studies on TUDCA's Anti-inflammatory Effects

| Animal Model | Disease Model | TUDCA Dosage | Measured Parameter | Result | Reference |

| C57BL/6 Mice | Acute Neuroinflammation (LPS injection) | 500 mg/kg/day (i.p.) | Microglia activation | Reduced to control levels | [4] |

| Aged Male Sprague-Dawley Rats | Aging Liver | 300 mg/kg (i.v.) daily for one week | NLRP3 and ASC immunoreactivity | Significant decrease | [10][11] |

| TGFβ Reporter Mice | Acute Neuroinflammation (LPS injection) | Not specified | TGFβ pathway activation | Further increased activation peak | [15] |

| Rats | Spinal Cord Injury | Not specified | Pro-inflammatory markers | Significantly reduced | [6] |

| Mice | Non-alcoholic fatty liver disease (HFD) | Oral administration | Intestinal inflammatory cytokine levels | Decreased | [19] |

Table 3: Clinical Studies on TUDCA's Anti-inflammatory Effects

| Patient Population | Condition | TUDCA Dosage | Measured Parameter | Result | Reference |

| Patients with active ulcerative colitis | Ulcerative Colitis | 2000 mg/day for 6 weeks | Complete Mayo score | Significant reduction | [20] |

| Patients with active ulcerative colitis | Ulcerative Colitis | Not specified | Markers of intestinal inflammation | Reduction | [21] |

| Obese men and women with insulin resistance | Insulin Resistance | 1750 mg/day for 4 weeks | Insulin sensitivity | 30% increase | [22] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Assessment of Anti-inflammatory Effects

Cell Culture and Treatment:

-

RAW 264.7 macrophages, BV2 microglial cells, and Bone Marrow-Derived Macrophages (BMMs): Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. For experiments, cells are pre-treated with various concentrations of TUDCA (e.g., 20, 100, 200, 500 µM) for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.[16][17]

Nitric Oxide (NO) Assay:

-

The concentration of nitrite, a stable metabolite of NO, in the culture supernatants is measured using the Griess reagent. The absorbance is read at 548 nm.[17]

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR):

-

Total RNA is extracted from cells using a suitable kit. cDNA is synthesized from the RNA. qRT-PCR is performed to measure the mRNA expression levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes (e.g., iNOS, COX-2). A housekeeping gene (e.g., GAPDH, β-actin) is used for normalization.[17]

Enzyme-Linked Immunosorbent Assay (ELISA):

-

The protein levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.

In Vivo Assessment of Anti-inflammatory Effects

Animal Models:

-

Acute Neuroinflammation: C57BL/6 mice are administered a single intracerebroventricular (icv) injection of LPS (e.g., 2 mg/kg). TUDCA is administered via intraperitoneal (i.p.) injection (e.g., 500 mg/kg) daily for a specified period.[4]

-

Aged Liver Model: Elderly male Sprague-Dawley rats are administered TUDCA intravenously (e.g., 300 mg/kg) daily for one week.[10][11]

Immunohistochemistry and Immunofluorescence:

-

Animals are euthanized, and tissues (e.g., brain, liver) are collected, fixed, and sectioned.

-

Sections are incubated with primary antibodies against inflammatory markers (e.g., Iba-1 for microglia, GFAP for astrocytes, NLRP3, ASC).

-

Following incubation with appropriate secondary antibodies, the sections are visualized using microscopy. The immunoreactivity is quantified using image analysis software.[10][11][18]

RT-qPCR on Tissue Samples:

-

Total RNA is extracted from tissue homogenates, and qRT-PCR is performed as described for in vitro studies to measure the expression of inflammasome markers (e.g., NLRP3, ASC, Caspase-1, IL-18, IL-1β).[10][11]

Visualizations of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: TUDCA inhibits NF-κB signaling by preventing IKK-mediated phosphorylation and subsequent degradation of IκBα.

Caption: TUDCA suppresses the activation of the NLRP3 inflammasome, reducing the maturation of IL-1β and IL-18.

Caption: TUDCA activates GPBAR1, leading to increased cAMP and PKA activity, which promotes an anti-inflammatory cellular phenotype.

Caption: A generalized workflow for investigating the anti-inflammatory effects of TUDCA in vitro.

Conclusion